4-(3-(Dibutylamino)propoxy)benzoic acid

Analytical Chemistry Pharmaceutical Quality Control Dronedarone Impurity Profiling

4-(3-(Dibutylamino)propoxy)benzoic acid is a critical process-related impurity and key structural fragment of the antiarrhythmic drug Dronedarone. Procure this exact molecule as a certified reference standard for developing and validating stability-indicating HPLC, UPLC-MS/MS, or UPLC-QTOF-MS methods. It is indispensable for identifying, quantifying, and controlling specific impurities in Dronedarone API and finished dosage forms, ensuring compliance with ICH guidelines and supporting ANDA/NDA submissions. Substitute compounds are scientifically invalid for this purpose.

Molecular Formula C18H29NO3
Molecular Weight 307.4 g/mol
CAS No. 748763-03-3
Cat. No. B3056862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Dibutylamino)propoxy)benzoic acid
CAS748763-03-3
Molecular FormulaC18H29NO3
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C18H29NO3/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21/h8-11H,3-7,12-15H2,1-2H3,(H,20,21)
InChIKeySPPUXULYIUEQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-(Dibutylamino)propoxy)benzoic Acid (CAS 748763-03-3): A Critical Intermediary Fragment of Dronedarone


4-(3-(Dibutylamino)propoxy)benzoic acid (CAS 748763-03-3) is a specialized organic compound belonging to the class of benzoic acid derivatives. It is fundamentally recognized as a key structural fragment and a process-related impurity of the Class III antiarrhythmic drug dronedarone [1]. This molecule, defined by a benzoic acid core linked to a dibutylamino propoxy side chain, serves primarily as a chemical intermediate and reference standard in pharmaceutical analysis, rather than as a final therapeutic agent. Its core utility and procurement value are inextricably linked to the synthesis and quality control of dronedarone, distinguishing it from other compounds with similar functional groups .

Why 4-(3-(Dibutylamino)propoxy)benzoic Acid Cannot Be Replaced by Generic Analogs in Dronedarone Workflows


Substituting 4-(3-(Dibutylamino)propoxy)benzoic acid with a generic analog is not scientifically valid for applications related to dronedarone. Its molecular identity is not merely functional but structural; the precise arrangement of the dibutylamino propoxy chain is integral to forming a specific fragment of the dronedarone molecule . Therefore, its use as a reference standard is mandated for the identification and quantification of specific impurities in dronedarone drug substance and product, as required by regulatory bodies . A different compound, even one with similar functionality, would not serve as a valid reference for the same impurity profile, as demonstrated by the development of specific UPLC-MS/MS and UPLC-QTOF-MS methods that are designed to detect this exact molecule among others [1][2]. The procurement decision is driven by the need for this precise chemical entity to meet strict analytical and synthetic requirements.

Quantitative Evidence Guide for 4-(3-(Dibutylamino)propoxy)benzoic Acid (748763-03-3)


Differential Identity: Specific Dronedarone Impurity versus Other Analogs

4-(3-(Dibutylamino)propoxy)benzoic acid is not merely a generic benzoic acid derivative; it is uniquely identified and quantified as a specific impurity in dronedarone hydrochloride. While other related compounds exist (e.g., debutyldronedarone, other process impurities), this exact molecule is designated as 'Dronedarone Impurity 13' and 'Dronedarone Impurity 29' by different suppliers, distinguishing it from others like 'Dronedarone Impurity 9' (the hydrochloride salt, CAS 437651-44-0) . The existence of dedicated analytical methods (UPLC-ESI-MS/MS, UPLC-QTOF-MS) capable of resolving this compound from dronedarone and other impurities provides quantitative differentiation [1][2].

Analytical Chemistry Pharmaceutical Quality Control Dronedarone Impurity Profiling

Physicochemical Differentiation: Hydrophobicity (LogP) versus Common Analogs

The compound's high lipophilicity, as indicated by a predicted LogP of ~5.09, is a key physicochemical differentiator from simpler benzoic acid derivatives (LogP ~1.5-2.0) and even the hydrochloride salt form (which has different solubility) . This property governs its behavior in reverse-phase liquid chromatography and its solubility profile, impacting both its analytical detection and its use as a synthetic intermediate. For instance, its LogP value places it in a distinct chromatographic retention time window, enabling its separation from dronedarone and other less hydrophobic impurities in validated methods [1].

Physicochemical Properties Lipophilicity Chromatography

Synthetic Utility: Validated Role as a Dronedarone Intermediate

The compound's specific utility as a synthetic intermediate in the production of dronedarone is its primary industrial value proposition. This role is validated by its identification as a critical starting material or fragment in synthetic patents and process chemistry literature . This distinguishes it from other related substances that may be merely impurities or degradation products with no productive synthetic use. The demand for this intermediate is directly tied to the commercial production of dronedarone active pharmaceutical ingredient (API).

Process Chemistry Pharmaceutical Synthesis Dronedarone Manufacturing

Optimal Application Scenarios for Procuring 4-(3-(Dibutylamino)propoxy)benzoic Acid (748763-03-3)


Analytical Reference Standard for Dronedarone Impurity Profiling

This is the most common and well-documented application. Scientists and quality control (QC) analysts in the pharmaceutical industry should procure this compound to serve as a certified reference standard. Its use is essential for developing and validating stability-indicating HPLC, UPLC-MS/MS, or UPLC-QTOF-MS methods, as described in the literature [1]. The compound is required for the accurate identification, quantification, and control of this specific process-related impurity in dronedarone drug substance and finished dosage forms, ensuring compliance with ICH guidelines.

Process Development and Scale-Up in Dronedarone API Manufacturing

Process chemists and chemical engineers should procure this compound as a critical intermediate or for the preparation of a key intermediate (often the hydrochloride salt) in the multi-step synthesis of dronedarone API [2]. Its procurement in bulk quantities is necessary for developing efficient, scalable, and cost-effective synthetic routes, as well as for generating authentic samples of process impurities for method validation and process control.

Synthesis of Authentic Impurity Samples for Regulatory Submissions

In support of Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA), this compound is required to produce authentic samples of dronedarone impurities. Regulatory agencies require full characterization and control of impurities present at levels above the identification threshold. Procuring this compound allows for the synthesis of characterized impurity markers, which are essential for toxicological assessment and for establishing acceptance criteria in the final drug specification .

Research on Dronedarone Metabolism and Pharmacokinetics

As a potential metabolite or a chemical analog of dronedarone's active metabolite (debutyldronedarone), this compound may be procured for use as a reference material in pharmacokinetic (PK) studies [3]. It can be used to develop and validate LC-MS/MS bioanalytical methods for the simultaneous quantification of dronedarone and its related substances in biological matrices like plasma or urine during preclinical or clinical trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-(Dibutylamino)propoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.